molecular formula C17H27N3O4S B195569 Amisulpride CAS No. 71675-85-9

Amisulpride

Cat. No. B195569
CAS RN: 71675-85-9
M. Wt: 369.5 g/mol
InChI Key: NTJOBXMMWNYJFB-UHFFFAOYSA-N
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Description

Amisulpride is an atypical antipsychotic medicine used to treat symptoms like hallucinations, delusions, thought disturbances, lack of interest, apathy, etc. that may be associated with mental disorders like psychoses and schizophrenia . It is also used alone or with other medications to prevent nausea and vomiting after surgery .


Synthesis Analysis

Amisulpride is synthesized from 4-amino-5-(ethylthio)-2-methoxy benzoic acid via alkylation, oxidation, and condensation . The synthesis involves oxidation of 2-methoxy-4-amino-5-ethyl-thio benzoic acid using acetic acid and hydrogen peroxide at 40-45° C for a few hours to obtain 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid .


Molecular Structure Analysis

The molecular formula of Amisulpride is C17H27N3O4S . It belongs to the class of medications called dopamine receptor antagonists .


Chemical Reactions Analysis

Amisulpride has been studied using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with positive electrospray ionisation (ESI (+)) and multiple reaction monitoring (MRM) for selective and sensitive bioanalytical determination .


Physical And Chemical Properties Analysis

Amisulpride has a molecular weight of 369.479 Da . It has been found to exist in different polymorphic forms, which have different crystal structures and physicochemical properties .

Scientific Research Applications

  • Antidepressant Properties : Amisulpride, primarily known for treating schizophrenia, has shown effectiveness as an antidepressant, particularly due to its potent antagonism of 5-HT7a serotonin receptors. This suggests that its antidepressant actions are likely mediated through 5-HT7a receptor antagonism, rather than D2/D3 receptor antagonism (Abbas et al., 2009).

  • Treatment of Schizophrenia : Amisulpride has been effective in treating the negative symptoms of schizophrenia. In a study, it demonstrated efficacy in the medium-term treatment of patients with predominantly negative symptoms, improving global functioning and being well-tolerated (Möller, 2001).

  • Comparison with Other Antipsychotics : Studies comparing Amisulpride with other antipsychotics, such as Risperidone and Haloperidol, have shown that Amisulpride is at least as effective, if not more, in treating acute exacerbations of schizophrenia. It has a better tolerability profile and is particularly effective against negative symptoms, causing less weight gain and fewer extrapyramidal side effects (Peuskens et al., 1999).

  • Efficacy in Dysthymia and Major Depression : In a comparative study with imipramine and placebo, Amisulpride showed significant improvement in patients with dysthymia and major depression. This highlights its potential utility beyond psychosis, extending to mood disorders (Lecrubier et al., 1997).

  • Dopamine Receptor Specificity : Amisulpride's unique mechanism of action involves high selectivity for dopamine D2/D3 receptors, with its effects being dose-dependent. At low doses, it enhances dopaminergic transmission, while at higher doses, it acts as a potent antagonist at these receptors, contributing to its effectiveness in various psychiatric conditions (McKeage & Plosker, 2004).

  • Hormonal Effects : In a study examining the acute endocrine effects of Amisulpride, it was found to significantly elevate prolactin levels and slightly increase TSH concentrations, indicating its potential impact on hormone secretion (Wetzel et al., 1994).

  • Treatment of Bipolar Disorder : Amisulpride has shown effectiveness in the long-term treatment of bipolar I disorder, suggesting its utility in improving global symptoms and reducing manic/mixed relapses in bipolar disorder patients (Carta et al., 2006).

  • Pharmacokinetic Studies : Research on amisulpride's pharmacokinetics, such as its measurement in plasma using HPLC-MS/MS, is crucial for understanding its distribution and metabolism, which is essential for managing treatment and toxicity (Noh et al., 2015).

Future Directions

Amisulpride is not available in the United States, but evidence points to it as perhaps the most effective antipsychotic when weighing all the benefits and risks . This suggests that there may be potential for its use in new markets in the future.

properties

IUPAC Name

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NTJOBXMMWNYJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H27N3O4S
Source PubChem
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DSSTOX Substance ID

DTXSID5042613
Record name Amisulpride
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Molecular Weight

369.5 g/mol
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Physical Description

Solid
Record name Amisulpride
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Solubility

Insoluble, 2.93e-01 g/L
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Mechanism of Action

Dopamine is an essential and critical neurotransmitter produced in the substantia nigra and ventral tegmental regions of the brain. Dopaminergic projection function in the nigrostriatal, mesolimbic, and mesocortical systems. Hyperactive dopamine transmission in the mesolimbic areas, or dopamine dysregulation in various major brain regions, is understood as the key driver of positive and negative symptoms of schizophrenia. Many antipsychotic agents act as D2 receptor antagonists, as with amisulpride. Amisulpride is a selective dopamine D2 and D3 receptor antagonist. It has high preferential activity towards dopamine receptors in the limbic system rather than the striatum, leading to a lower risk of extrapyramidal side effects than other atypical antipsychotic agents. At low doses, amisulpride reduces negative symptoms of schizophrenia by blocking pre-synaptic dopamine D2 and D3 receptors, increasing the levels of dopamine in the synaptic cleft and facilitating dopaminergic transmission. At higher doses, amisulpride blocks postsynaptic receptors, inhibiting dopaminergic hyperactivity: this explains the drug improving positive symptoms. Amisulpride also works as an antagonist at 5-HT7A receptors and 5-HT2A receptors, which may be related to its antidepressant effects. The chemoreceptor trigger zone (CTZ), also commonly known as the area postrema (AP), is an important brain region located within the dorsal surface of the medulla oblongata. CTZ is involved in emesis: it contains receptors, such as dopamine receptors, that are activated in response to emetic agents in the blood and relay information to the vomiting center, which is responsible for inducing the vomiting reflex. Amisulpride is an antiemetic agent that works to limit signals that promote nausea and vomiting. Amisulpride binds to D2 and D3 receptors in the CTZ, leading to reduced dopaminergic signalling into the vomiting center.
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Product Name

Amisulpride

CAS RN

71675-85-9, 53583-79-2
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Melting Point

126-127, 126 - 127 °C
Record name Amisulpride
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23,200
Citations
C Coulouvrat, L Dondey-Nouvel - International clinical …, 1999 - journals.lww.com
… We assessed the overall safety profile of amisulpride based … randomly assigned to treatment with amisulpride (n = 1247) or … Amisulpride demonstrated a satisfactory global safety profile …
Number of citations: 183 journals.lww.com
K McKeage, GL Plosker - CNS drugs, 2004 - Springer
… The incidence of extrapyramidal adverse effects with amisulpride was lower than … amisulpride was less than that with risperidone or olanzapine and, unlike these agents, amisulpride …
Number of citations: 142 link.springer.com
MP Curran, CM Perry - Drugs, 2001 - Springer
… of amisulpride is 400 to 800 mg/day, although dosages ≤1200 mg/day may be administered. In comparative trials, amisulpride … Amisulpride was more effective than haloperidol but …
Number of citations: 128 link.springer.com
…, W Rein, Amisulpride Study Group - International clinical …, 2000 - journals.lww.com
Amisulpride is an atypical antipsychotic with selective affinity for dopamine D 2/D 3 receptors. In this long-term, open, randomised, multicentre trial, patients with chronic or subchronic …
Number of citations: 186 journals.lww.com
…, O Fleurot, Amisulpride Study Group - American Journal of …, 1999 - Am Psychiatric Assoc
OBJECTIVE: The goal of this placebo-controlled study was to evaluate the efficacy and safety of low doses of amisulpride, an atypical antipsychotic of the benzamide class with high …
Number of citations: 272 ajp.psychiatryonline.org
P Rosenzweig, M Canal, A Patat… - Human …, 2002 - Wiley Online Library
… In addition, low doses of amisulpride … of amisulpride and of the positive symptoms at higher dosages 400±800 mg/day). Our objective was to review non-therapeutic trials of amisulpride …
Number of citations: 212 onlinelibrary.wiley.com
B Scatton, Y Claustre, A Cudennec, A Oblin… - International clinical …, 1997 - europepmc.org
Amisulpride is a benzamide derivative with a unique … In ex vivo binding studies, amisulpride is twice as selective for D3 … The preferential antagonism by amisulpride of presynaptic D2/D3 …
Number of citations: 152 europepmc.org
S Leucht, G Pitschel-Walz, RR Engel… - American Journal of …, 2002 - Am Psychiatric Assoc
… amisulpride with that of the 5-HT 2 /D 2 antagonists. METHOD: Randomized controlled trials that compared amisulpride … The mean effect sizes found for amisulpride were compared with …
Number of citations: 403 ajp.psychiatryonline.org
P Boyer, Y Lecrubier, A Stalla-Bourdillon… - …, 1999 - karger.com
… amisulpride considerably improved these symptoms. These encouraging results were confirmed in 219 dysthymic patients treated 6 months with amisulpride, … efficacy of amisulpride and …
Number of citations: 98 karger.com
…, S Turjanski, W Rein, Amisulpride Study Group - Journal of affective …, 1997 - Elsevier
… amisulpride. These results confirm the interest of a drug acting on dopaminergic transmission such as amisulpride … compare the efficacy and safety of amisulpride to imipramine (a TCA) …
Number of citations: 159 www.sciencedirect.com

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